N-1-adamantyl-3-methoxypropanamide
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Overview
Description
N-1-adamantyl-3-methoxypropanamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-3-methoxypropanamide typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantylamine with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of adamantane derivatives often involves large-scale reactions using adamantane as the starting material. The process may include steps such as bromination, followed by substitution reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-1-adamantyl-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of N-1-adamantyl-3-oxopropanamide.
Reduction: Formation of N-1-adamantyl-3-aminopropane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-1-adamantyl-3-methoxypropanamide is used as a building block in the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties. The unique structure of adamantane allows for the design of molecules that can interact with biological targets in novel ways .
Medicine: Adamantane derivatives, including this compound, are explored for their potential use in drug delivery systems. The stability and lipophilicity of adamantane can enhance the pharmacokinetic properties of drugs .
Industry: In the industrial sector, adamantane derivatives are used in the development of advanced materials, such as polymers and nanomaterials. Their unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of N-1-adamantyl-3-methoxypropanamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the amide and methoxy groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylamine
- 1-adamantylmethanol
Uniqueness: N-1-adamantyl-3-methoxypropanamide is unique due to the presence of both the adamantyl and methoxypropanamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methoxy group can enhance the compound’s solubility and reactivity, while the adamantyl group provides stability and rigidity .
Properties
IUPAC Name |
N-(1-adamantyl)-3-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-3-2-13(16)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVCPIRKMABFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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